N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative characterized by a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The sulfonamide group is linked to a hydroxyethyl chain bearing a 5-methylfuran-2-yl moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-7-4-5-11(18-7)10(15)6-13-20(16,17)12-8(2)14-19-9(12)3/h4-5,10,13,15H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKYFEVRZANDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNS(=O)(=O)C2=C(ON=C2C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,5-dimethylisoxazole-4-sulfonyl chloride, which is then reacted with 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine under controlled conditions to yield the desired sulfonamide compound. The reaction conditions often include the use of anhydrous solvents, such as tetrahydrofuran (THF), and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is being investigated for its potential as an enzyme inhibitor or modulator. The sulfonamide group can interact with active sites on enzymes, potentially leading to the development of new therapeutic agents targeting specific biological pathways.
Medicine
The therapeutic potential of this compound is being explored in treating various diseases. Its biological activity suggests it may have applications in:
- Antibacterial treatments
- Anticancer therapies
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.
Research indicates that this compound exhibits significant antibacterial properties . In studies comparing various oxazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that this compound could serve as a novel antibacterial agent with potential advantages over existing antibiotics.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the isoxazole and furan rings contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other sulfonamide derivatives. Key comparisons include:
- Furan vs. Thiophene/Other Aromatic Rings : The 5-methylfuran group in the target compound may confer distinct electronic and steric properties compared to BF96012’s thiophene. Furan’s lower aromaticity could reduce π-π stacking interactions but enhance solubility .
- Hydroxyl vs.
Pharmacological and Physicochemical Properties
While experimental data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Solubility: The hydroxyl group may improve aqueous solubility relative to BF96012, which has a hydrophobic dimethylamino group. However, this could reduce blood-brain barrier penetration .
- Binding Affinity : Molecular docking studies (e.g., using AutoDock Vina ) could predict interactions with targets like carbonic anhydrases. For example, sulfonamide analogs often bind zinc ions in enzyme active sites, and the furan’s oxygen might participate in hydrogen bonding.
Biological Activity
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial effects, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H17N3O4S
Antibacterial Activity
Research indicates that compounds containing the oxazole ring exhibit significant antibacterial properties. In a study comparing various oxazole derivatives, it was found that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those of commonly used antibiotics such as ampicillin and streptomycin, highlighting its potential as a novel antibacterial agent .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity
Cytotoxicity studies conducted on various human cell lines (including HepG2 liver cells) revealed that the compound exhibited low toxicity at therapeutic concentrations. The compound did not cause significant cell death at concentrations up to 50 µM, suggesting a favorable safety profile for further development .
The mechanism of action of this compound appears to involve the inhibition of bacterial topoisomerases. In particular, it was noted to selectively inhibit bacterial topoisomerase IV without affecting human topoisomerase II, which is crucial for maintaining DNA structure and function in bacteria. This selectivity may reduce the risk of side effects associated with traditional antibiotics .
Case Study 1: Efficacy Against Resistant Strains
A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that it maintained efficacy where traditional antibiotics failed, providing a promising alternative in treating resistant infections .
Case Study 2: In Vivo Studies
In vivo studies using murine models demonstrated that administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. These findings support its potential application in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide with high purity?
- Methodological Answer : The synthesis involves coupling sulfonamide precursors with furan-oxazole derivatives. Key steps include:
- Step 1 : Sulfonation of the oxazole ring using chlorosulfonic acid in dichloromethane (DCM) under controlled temperature (0–5°C) to avoid side reactions .
- Step 2 : Amidation via nucleophilic substitution, employing a hydroxyethyl-furan intermediate and triethylamine (TEA) as a base to deprotonate the amine group .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Validation : Use HPLC with a C18 column (UV detection at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. How can researchers structurally characterize this compound to confirm its regiochemistry and functional groups?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl protons at δ 4.5–5.0 ppm; furan protons at δ 6.2–6.8 ppm) and carbon signals for oxazole (C=O at ~160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching C₁₃H₁₉N₂O₅S) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., hydroxyethyl group orientation) by growing single crystals in DMSO/water .
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock Vina) predict the binding affinity of this compound to biological targets like viral proteases?
- Methodological Answer :
- Grid Setup : Define a 20 Å × 20 Å × 20 Å grid box around the active site of the target protein (e.g., SARS-CoV-2 main protease) using PyMOL .
- Scoring Function : Utilize AutoDock Vina’s hybrid scoring function (combining empirical and knowledge-based terms) to rank binding poses .
- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays. For example, a predicted ΔG of −9.2 kcal/mol correlates with sub-micromolar activity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. no activity in similar assays)?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (e.g., cell lines, viral titers, and incubation times) to minimize variability .
- Metabolite Screening : Use LC-MS to verify compound stability in assay media; degradation products may explain false negatives .
- Computational Validation : Perform molecular dynamics simulations (50 ns) to assess target binding persistence, ruling out transient interactions .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s antimicrobial potency?
- Methodological Answer :
- Systematic Substitution : Modify the furan (e.g., replace 5-methyl with 5-nitro) or oxazole (e.g., dimethyl to diethyl) groups to probe electronic effects .
- In Vitro Testing : Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and MIC values, identifying key physicochemical drivers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
